BenchChemオンラインストアへようこそ!

WL12

JMJD6 inhibition Enzymatic assay IC50

WL12 (iJMJD6) is a selective, coumarin-imidazopyridine hybrid JMJD6 inhibitor (IC50=220 nM) with validated selectivity over other JmjC proteins. Chosen for precise target validation in cancer models; exhibits tumor suppression in xenografts and minimal normal cell toxicity, ensuring reproducible, on-target phenotypic data and superior in vivo tolerability for chronic dosing.

Molecular Formula C16H11N3O2
Molecular Weight 277.28 g/mol
Cat. No. B1684164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWL12
SynonymsWL12;  WL-12;  WL 12
Molecular FormulaC16H11N3O2
Molecular Weight277.28 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC4=C(N3)C=NC=C4
InChIInChI=1S/C16H11N3O2/c1-9-2-3-14-10(6-9)7-11(16(20)21-14)15-18-12-4-5-17-8-13(12)19-15/h2-8H,1H3,(H,18,19)
InChIKeyAFTXOIIKGOXDOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

3-(1H-imidazo[4,5-c]pyridin-2-yl)-6-methyl-2H-chromen-2-one (WL12/iJMJD6) Procurement Guide for Selective JMJD6 Inhibition Research


3-(1H-imidazo[4,5-c]pyridin-2-yl)-6-methyl-2H-chromen-2-one, commonly designated as WL12 or iJMJD6, is a synthetic small-molecule probe that acts as an inhibitor of the Jumonji domain-containing protein 6 (JMJD6) [1]. It belongs to the coumarin-imidazopyridine hybrid class, featuring a chromen-2-one core fused with an imidazo[4,5-c]pyridine moiety [2]. This compound is specifically employed as a research tool to interrogate JMJD6-dependent pathways in cancer biology, epigenetic regulation, and transcriptional control, and is not intended for therapeutic or diagnostic use .

Why Other JMJD6 Inhibitors Cannot Simply Replace WL12/iJMJD6 in Experimental Protocols


JMJD6 inhibitors exhibit substantial variability in potency, selectivity, and cellular efficacy across different assay formats. Direct enzymatic and cell-based comparisons reveal that in-class analogs such as SKLB325 and Compound 7p, while sharing the same nominal target, yield markedly different inhibition constants and selectivity profiles [1]. Furthermore, certain clinically approved PHD inhibitors like Enarodustat and Desidustat, though capable of inhibiting JMJD6 as an off-target effect, require significantly higher concentrations and lack the precision needed for unambiguous target validation [2]. Consequently, substituting WL12/iJMJD6 with a generic JMJD6 inhibitor without verifying the relevant quantitative benchmarks risks irreproducible results, confounding off-target effects, and misattribution of phenotypes.

Quantitative Differentiation Evidence for 3-(1H-imidazo[4,5-c]pyridin-2-yl)-6-methyl-2H-chromen-2-one vs. Closest JMJD6 Inhibitor Analogs


JMJD6 Enzymatic Inhibition Potency Comparison: WL12 (iJMJD6) vs. SKLB325 and Compound 7p

In direct biochemical JMJD6 inhibition assays, WL12 (iJMJD6) demonstrates a half-maximal inhibitory concentration (IC50) of 220 nM . In contrast, the alternative JMJD6 inhibitors SKLB325 and Compound 7p exhibit IC50 values of 779.7 nM and 681 nM, respectively, under comparable conditions [1]. WL12 is thus 3.5-fold more potent than SKLB325 and 3.1-fold more potent than Compound 7p at the target enzyme level.

JMJD6 inhibition Enzymatic assay IC50

Selectivity Profile of WL12 (iJMJD6) Across the JmjC Domain-Containing Protein Family

WL12 (iJMJD6) is characterized as a selective inhibitor of JMJD6 with minimal activity against other JmjC domain-containing proteins . In contrast, many earlier JMJD6-targeting compounds, including certain clinical PHD inhibitors, exhibit significant off-target JMJD6 inhibition only at elevated concentrations, confounding their use as selective probes [1].

Target selectivity JmjC domain proteins Epigenetic probes

Antiproliferative Activity in Cancer Cell Lines: WL12 (iJMJD6) EC50 Values

WL12 (iJMJD6) exhibits differential antiproliferative potency across a panel of cancer cell lines, with EC50 values of 1.49 μM in HeLa (cervical carcinoma), 9.37 μM in SMCC7721 (hepatocellular carcinoma), and 9.53 μM in MCF7 (breast adenocarcinoma) . Importantly, the compound shows no cytotoxicity towards normal cervical, liver, and breast epithelial cells at equivalent concentrations , consistent with a JMJD6-dependent mechanism of action.

Cancer cell proliferation Cytotoxicity JMJD6 dependency

In Vivo Tumor Growth Suppression in Xenograft Models

WL12 (iJMJD6) significantly suppresses tumor growth in a diverse set of mouse xenograft models, including HeLa (cervical), SMCC7721 (liver), MCF7 (breast), MDA-MB-231 (triple-negative breast), U87 (glioblastoma), and HCT116 (colorectal) . This broad in vivo efficacy across multiple cancer types correlates with JMJD6 dependency and is achieved at doses that are well-tolerated, consistent with the minimal toxicity observed in normal cells in vitro .

In vivo efficacy Xenograft models Tumor growth

Recommended Research and Industrial Application Scenarios for 3-(1H-imidazo[4,5-c]pyridin-2-yl)-6-methyl-2H-chromen-2-one


JMJD6-Dependent Cancer Cell Proliferation and Migration Studies

WL12 (iJMJD6) is optimally deployed in 2D and 3D cancer cell culture models to interrogate JMJD6's role in proliferation, migration, and invasion. Based on its selective inhibition of JMJD6-dependent cancer cells and minimal normal cell toxicity (Section 3, Evidence Item 3), researchers can confidently attribute observed phenotypic changes to JMJD6 inhibition rather than general cytotoxicity .

In Vivo Xenograft and PDX Efficacy Studies for Preclinical Oncology

The compound's demonstrated tumor growth suppression in multiple xenograft models (Section 3, Evidence Item 4) positions it as a key chemical probe for in vivo target validation in oncology. Its favorable tolerability profile supports chronic dosing regimens in mouse models of cervical, liver, breast, glioblastoma, and colorectal cancers .

Target Engagement and Biomarker Development for JMJD6-Driven Cancers

WL12 (iJMJD6) can be used in pharmacodynamic (PD) studies to monitor JMJD6 target engagement in vivo. The compound's selective inhibition of JMJD6 (Section 3, Evidence Item 2) allows for the correlation of downstream biomarker changes—such as Myc and CCND1 expression [1]—with tumor response, facilitating the development of predictive biomarkers for JMJD6 inhibitor sensitivity.

Differentiating JMJD6-Dependent vs. Independent Epigenetic Mechanisms

Given the selectivity of WL12 (iJMJD6) for JMJD6 over other JmjC domain-containing proteins (Section 3, Evidence Item 2), it serves as a precise tool to deconvolve JMJD6-specific epigenetic functions from those mediated by other histone demethylases. This is particularly valuable in studies of transcriptional regulation, RNA splicing, and chromatin remodeling where multiple JmjC family members may be co-expressed.

Quote Request

Request a Quote for WL12

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.